molecular formula C6H10O3 B14289310 2-Oxoethyl 2-methylpropanoate CAS No. 116528-06-4

2-Oxoethyl 2-methylpropanoate

Cat. No.: B14289310
CAS No.: 116528-06-4
M. Wt: 130.14 g/mol
InChI Key: CSHAFUNPZJHCDD-UHFFFAOYSA-N
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Description

Significance of Carbonyl-Functionalized Esters in Contemporary Chemical Research

Carbonyl-functionalized esters are a class of organic compounds that possess both an ester group (R-COO-R') and an additional carbonyl group (C=O), such as a ketone or an aldehyde. numberanalytics.com This dual functionality makes them exceptionally valuable in contemporary chemical research. fiveable.me Their importance stems from their versatility as intermediates and building blocks in organic synthesis. numberanalytics.comfiveable.me The presence of two reactive sites within the same molecule allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. fiveable.me

These compounds are pivotal in forming new carbon-carbon bonds through reactions like the Claisen condensation, which produces β-keto esters. fiveable.mesolubilityofthings.com They are foundational to the synthesis of diverse and complex molecules, playing a crucial role in fields ranging from medicinal chemistry to materials science. numberanalytics.comcymitquimica.com The ability to manipulate these functional groups independently or in concert provides chemists with a powerful tool for creating novel compounds with specific properties and potential biological activities. cymitquimica.com

Structural Classification of 2-Oxoethyl 2-methylpropanoate (B1197409) as an α-Formyl Ester

2-Oxoethyl 2-methylpropanoate, with the molecular formula C₆H₁₀O₃, is structurally defined by an ester linkage between 2-methylpropanoic acid and a 2-oxoethyl group. smolecule.com Its IUPAC name, this compound, and canonical SMILES, CC(C)C(=O)OCC=O, precisely describe its atomic arrangement. smolecule.com

The key to its classification lies in the "2-oxoethyl" portion of the molecule. This group consists of an ethyl chain attached to the ester's ether oxygen, where the second carbon atom is double-bonded to an oxygen atom, forming an aldehyde. An aldehyde group is also known as a formyl group (-CHO). The position of this formyl group is on the carbon atom that is "alpha" (the first carbon) relative to the ester's ether oxygen atom (-O-). Therefore, this compound is classified as an α-formyl ester. This structure places it within the broader category of dicarbonyl compounds, which are known for their unique reactivity. organic-chemistry.orgmdpi.com

Overview of Current Research Trajectories for Related Ester Compounds

Research on bifunctional esters, particularly those with a second carbonyl group like β-keto esters and α-formyl esters, is an active area of organic chemistry. A primary focus is on the development of novel and efficient synthetic methodologies. organic-chemistry.org For instance, methods like the Ti-Claisen condensation are employed for the formylation of esters to create α-formyl esters, which are valuable synthetic intermediates. organic-chemistry.org

Another significant research trajectory involves stereoselective synthesis, aiming to produce specific enantiomers or diastereomers of these compounds. Copper(II)-catalyzed aerobic deacylation, for example, is a method used for the stereoselective synthesis of β-stereogenic α-keto esters without racemization. smolecule.com Furthermore, the reactivity of these compounds is a subject of intense study. Research explores their use in cascade reactions and as building blocks for biologically important products, such as tertiary α-amino esters derived from α-formyl enamines. mdpi.com The goal is often to leverage their unique electronic and steric properties to synthesize complex target molecules, including pharmaceuticals and natural product analogues. cymitquimica.commdpi.comjst.go.jp

Research Objectives and Scope of Investigation for this compound

Given the context of related carbonyl-functionalized esters, a focused research program for this compound would likely encompass several key objectives. The primary scope would be to fully characterize its synthetic accessibility and chemical reactivity.

Key Research Objectives:

Synthetic Methodologies: To develop and optimize efficient, high-yield, and potentially stereoselective routes for the synthesis of this compound. This could involve exploring various esterification and oxidation strategies. smolecule.com

Reactivity Profiling: To systematically investigate the reactivity of both the aldehyde and ester functional groups. This includes studying its behavior in fundamental organic reactions such as nucleophilic additions, condensations (e.g., Aldol (B89426) or Claisen-type reactions), and reductions. solubilityofthings.comlibretexts.org The interplay and potential for intramolecular reactions between the two carbonyl-related groups would be of particular interest.

Application as a Synthetic Building Block: To explore its utility as an intermediate in the synthesis of more complex molecules. Due to its bifunctional nature, it could serve as a precursor for heterocyclic compounds, amino acids, or other molecules of pharmaceutical or industrial interest. numberanalytics.commdpi.com

Exploration of Potential Properties: To investigate its physical and chemical properties, including its potential use as a fragrance component, a common application for esters. numberanalytics.comsmolecule.com

The investigation would be confined to the fundamental organic chemistry of the molecule, providing foundational knowledge for potential future applications in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116528-06-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-oxoethyl 2-methylpropanoate

InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h3,5H,4H2,1-2H3

InChI Key

CSHAFUNPZJHCDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxoethyl 2 Methylpropanoate and Analogous α Formyl Esters

Established Esterification and Transesterification Protocols

Traditional methods for synthesizing esters, including α-formyl esters, often rely on well-established esterification and transesterification reactions.

Catalyzed Esterification of 2-Methylpropanoic Acid with 2-Oxoethanol Precursors

The direct esterification of a carboxylic acid with an alcohol is a fundamental approach to ester synthesis. In the context of 2-oxoethyl 2-methylpropanoate (B1197409), this would involve the reaction of 2-methylpropanoic acid with a 2-oxoethanol precursor, such as glycolaldehyde (B1209225). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org

The reaction is reversible, and to drive it towards the formation of the ester, it is often necessary to remove the water produced during the reaction. ceon.rs For smaller esters, this can be achieved by distilling the ester as it forms. chemguide.co.uk

Fischer esterification is a classic example of this type of reaction. libretexts.orgquora.com For instance, butanoic acid reacts with methanol (B129727) in the presence of an acid catalyst to produce methyl butanoate. libretexts.org Similarly, 2-methylpropanoic acid can be reacted with ethanol (B145695) to form ethyl 2-methylpropanoate. quora.com

ReactantsCatalystProductReaction Type
2-Methylpropanoic Acid, GlycolaldehydeSulfuric Acid2-Oxoethyl 2-methylpropanoateFischer Esterification
Butanoic Acid, MethanolAcid CatalystMethyl ButanoateFischer Esterification
2-Methylpropanoic Acid, EthanolSulfuric AcidEthyl 2-methylpropanoateFischer Esterification

Transesterification Strategies for α-Formyl Ester Derivatives

Transesterification is another widely used method for synthesizing esters. This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com It can be carried out under either acidic or basic conditions. masterorganicchemistry.com

Under basic conditions, an alkoxide is used to attack the carbonyl carbon of the starting ester. masterorganicchemistry.com For example, reacting a methyl ester with sodium ethoxide will produce an ethyl ester. masterorganicchemistry.com N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for the transesterification of alcohols with methyl formate (B1220265) to yield a variety of formate esters. organic-chemistry.org

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. masterorganicchemistry.com Silica chloride has been identified as an efficient catalyst for both the esterification of carboxylic acids and the transesterification of esters.

A specific example of synthesizing an α-formyl ester derivative is the preparation of α-formyl-β-formamido propionitrile (B127096) alkali metal salt. This process involves the reaction of formate with a solid alkali metal alkoxide, followed by the addition of β-aminopropionitrile. google.com

Innovative Synthetic Routes to the 2-Oxoethyl Moiety

Beyond traditional esterification, several innovative strategies have been developed to introduce the 2-oxoethyl group, which contains the α-formyl functionality.

Controlled Oxidation of Hydroxyethyl Precursors to Formyl Groups

A key strategy for synthesizing α-formyl esters is the controlled oxidation of a corresponding 2-hydroxyethyl ester. The challenge lies in selectively oxidizing the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. bham.ac.uk

Several reagents and methods are available for this transformation. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are well-known oxidants for converting primary alcohols to aldehydes. bham.ac.uk The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) activated dimethyl sulfoxide (B87167) (DMSO), is another effective method that often avoids over-oxidation.

A metal-free approach using the basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) has been shown to catalyze the oxidative esterification of alcohols using oxygen as the oxidant. nih.gov This method has been successfully applied to the self-esterification of benzylic and aliphatic alcohols, as well as their cross-esterification. nih.gov For example, 4-methylbenzyl alcohol can be converted to 4-methylbenzyl 4-methylbenzoate in high yield. nih.gov

PrecursorReagent/MethodProductKey Feature
2-Hydroxyethyl esterPCC or PDC2-Oxoethyl esterSelective oxidation
2-Hydroxyethyl esterSwern Oxidation2-Oxoethyl esterAvoids over-oxidation
Benzylic/Aliphatic alcohols[EMIM]OAc, O₂Corresponding estersMetal-free oxidation
4-Methylbenzyl alcohol[EMIM]OAc, O₂4-Methylbenzyl 4-methylbenzoateHigh yield

Functionalization of Unsaturated Systems Leading to 2-Oxoethyl Linkages

Unsaturated systems, such as alkenes and alkynes, can serve as precursors to the 2-oxoethyl moiety through various functionalization reactions.

One approach involves the oxidative cleavage of a carbon-carbon double or triple bond. For instance, the oxidative cleavage of C≡C bonds in alkynes using a heterogeneous cobalt nanoparticle catalyst with molecular oxygen can produce a variety of esters. researchgate.net

Another strategy is the functionalization of α,β-unsaturated esters. For example, the aza-Michael addition of amines to methyl 2-(azetidin- or oxetan-3-ylidene)acetates can lead to the formation of functionalized ester derivatives. mdpi.com

Photocatalysis offers a modern approach to forming C-C bonds. Using Ru(bpy)₃Cl₂ as a photocatalyst, Katritzky pyridinium salts derived from amino acids can be used for the alkylation of 1,1-diarylethylene to synthesize β,γ-unsaturated esters. sioc-journal.cn

Strategies Utilizing Protected Aldehyde Functionalities

To circumvent the high reactivity of the aldehyde group during synthesis, a common strategy is to use a protected form of the aldehyde, which can be deprotected in a later step.

The thiazole (B1198619) ring is a well-established masked formyl group. orgsyn.org It is stable under various reaction conditions and can be readily converted to a formyl group in a three-step, one-pot procedure. orgsyn.org For example, 2-trimethylsilylthiazole (2-TST) can be used as a formyl anion equivalent to react with electrophiles like aldehydes. orgsyn.org The resulting thiazolyl alcohol can then be unmasked to reveal the aldehyde functionality. orgsyn.org

Another approach involves the use of orthoesters as protected aldehyde precursors. For instance, Cbz-L-Serine can be converted to an oxetane (B1205548) ester, which then rearranges to a trioxabicyclo[2.2.2]octane system, a protected form of the aldehyde. orgsyn.org This can then be oxidized to the desired α-oxoethyl derivative. orgsyn.org

Palladium-Catalyzed Coupling Reactions in Modified 2-Oxoethyl Ester Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ijpcsonline.commdpi.com These reactions, including the Nobel Prize-winning Heck, Suzuki, and Negishi reactions, allow for the construction of complex molecular architectures under relatively mild conditions. ijpcsonline.comlumenlearning.com

In the context of α-formyl esters or their derivatives, these reactions can be used to introduce a wide range of substituents, modifying the core structure. A common strategy involves the α-arylation or α-alkylation of an ester enolate.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) complex. lumenlearning.com

Transmetalation: A second organic group, typically from an organometallic reagent (e.g., organoboron in Suzuki coupling), is transferred to the palladium(II) complex. lumenlearning.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. lumenlearning.com

Specific applications for modifying ester structures include:

Intramolecular α-Arylation of Esters: This method can be used to construct cyclic structures. For example, the palladium-catalyzed intramolecular coupling of an aryl halide with an ester enolate can form a new ring system, a strategy used in the synthesis of the tetrahydroisoquinoline core from β-amino ester derivatives. mdpi.com

Coupling of Esters with Organoboron Compounds: A novel method for ketone synthesis involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds. organic-chemistry.orgnih.gov This reaction proceeds through the formation of an acylpalladium intermediate followed by transmetalation and reductive elimination. organic-chemistry.org The resulting ketone could serve as a precursor to a modified ester.

Reaction NameCoupling PartnersCatalyst System (Example)Bond FormedRelevance to Ester SynthesisReference
Suzuki CouplingOrganoboron compound + Organic halide/triflatePd(OAc)₂, LigandsC-C (Aryl-Aryl, etc.)Introduction of aryl or vinyl groups to ester-containing molecules. lumenlearning.com
Heck ReactionAlkene + Organic halide/triflatePd catalyst + BaseC-C (forms substituted alkene)Modification of unsaturated esters or ester-containing substrates. ijpcsonline.comlumenlearning.com
Ester α-ArylationEster enolate + Aryl halidePd(PPh₃)₄, K₃PO₄C-C (α to ester)Direct functionalization at the α-position of the ester. mdpi.com
Ketone Synthesis from Esters2-Pyridyl ester + Organoboron compoundPd(OAc)₂, PPh₃C-C (forms ketone)Creates ketone precursors for further modification into complex esters. organic-chemistry.orgnih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Oxoethyl 2 Methylpropanoate

Mechanistic Studies of Ester Linkage Hydrolysis

The hydrolysis of the ester bond in 2-Oxoethyl 2-methylpropanoate (B1197409) involves the cleavage of the molecule into 2-methylpropanoic acid and glycolaldehyde (B1209225) (2-hydroxyethanal). This process can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the hydrolysis of esters like 2-Oxoethyl 2-methylpropanoate is a reversible equilibrium process. chemguide.co.uklibretexts.org The reaction mechanism is essentially the reverse of Fischer esterification. chemistrysteps.comyoutube.com To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.orglibretexts.org

The mechanism involves several key steps, initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid solutions. chemguide.co.uklibretexts.org

StepDescription
1. Protonation The carbonyl oxygen of the ester is protonated by a hydronium ion. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.orgorgosolver.com
2. Nucleophilic Attack A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. libretexts.orglibretexts.org This leads to the formation of a key tetrahedral intermediate. libretexts.org
3. Proton Transfer A proton is transferred from the newly added water moiety to the oxygen of the leaving group (the -OCH₂CHO group). This converts the alkoxy group into a good leaving group (an alcohol). youtube.comlibretexts.org
4. Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group as a molecule of glycolaldehyde. libretexts.orglibretexts.org
5. Deprotonation A water molecule removes a proton from the protonated carboxylic acid, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product, 2-methylpropanoic acid. libretexts.org

The formation of a tetrahedral intermediate is a critical feature of the acid-catalyzed hydrolysis mechanism. libretexts.orglibretexts.org This intermediate is a transient species where the formerly sp²-hybridized carbonyl carbon becomes sp³-hybridized. science-revision.co.uk The stability and subsequent breakdown of this intermediate dictate the reaction's progression.

The rate-determining step (RDS) of acid-catalyzed ester hydrolysis can vary depending on the specific ester and the reaction conditions. bham.ac.uk For many simple esters, the reaction is a finely balanced equilibrium, and either the formation or the breakdown of the tetrahedral intermediate can be the slowest step. cdnsciencepub.com In cases where the leaving group is relatively poor, the breakdown of the protonated tetrahedral intermediate to form the products is often the rate-limiting step. Conversely, for esters with very good leaving groups or under specific pH conditions, the initial nucleophilic attack by water can be rate-determining. cdnsciencepub.com The presence of the electron-withdrawing formyl group in this compound influences the electron density at the reaction center, which can affect the relative energy barriers of the steps involved in the formation and collapse of the tetrahedral intermediate.

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms and the structure of transition states. wikipedia.orgresearchgate.net By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond-breaking or bond-forming events in the rate-determining step.

For acid-catalyzed ester hydrolysis, several types of isotope effects have been investigated:

Solvent Isotope Effect : When the reaction is carried out in heavy water (D₂O) instead of H₂O, the rate of acid-catalyzed hydrolysis is often observed to be 2-3 times faster. chem-station.com This phenomenon, known as an inverse solvent isotope effect (kH/kD < 1), is characteristic of mechanisms involving a pre-equilibrium protonation step before the rate-determining step. chem-station.comresearchgate.net

Atomic Isotope Effects : Isotopic substitution at specific positions within the ester molecule can provide a detailed picture of the transition state. nih.gov For example, studies on the hydrolysis of methyl formate (B1220265) have yielded specific isotope effects that help characterize the transition state for the attack of water. nih.gov

Table 1: Isotope Effects Measured for the Acid-Catalyzed Hydrolysis of Methyl Formate This table presents data from a related ester to illustrate the type of research findings used in mechanistic analysis.

Isotope Position Isotope Effect (k_light / k_heavy) Implication for Transition State Structure
Carbonyl Carbon (¹²C/¹³C) 1.028 Suggests a change in bonding at the carbonyl carbon in the transition state.
Carbonyl Oxygen (¹⁶O/¹⁸O) 0.9945 Indicates the carbonyl oxygen is more tightly bound in the transition state.
Nucleophile Oxygen (¹⁶O/¹⁸O) 0.995 Reflects the state of the attacking water molecule in the transition state.
Formyl Hydrogen (¹H/²H) 0.81 An inverse secondary isotope effect consistent with rehybridization.

Data sourced from a study on methyl formate hydrolysis in 0.5 M HCl at 20°C. nih.gov

These data, when analyzed together, allow for the construction of a detailed energy profile and a model of the transition-state structure for the hydrolysis reaction. nih.gov

The hydrolysis of esters in the presence of a base, such as sodium hydroxide (B78521), is known as saponification. chemistrysteps.commasterorganicchemistry.com Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible. chemistrysteps.compdx.edujove.com The process is considered base-promoted rather than base-catalyzed because the hydroxide ion is a reactant and is consumed in stoichiometric amounts. libretexts.orgjove.com

Saponification proceeds via a two-step nucleophilic acyl substitution mechanism, commonly referred to as an addition-elimination mechanism. science-revision.co.ukchemistrysteps.commasterorganicchemistry.com

Addition: The reaction begins with the nucleophilic attack of a hydroxide ion (⁻OH) on the electrophilic carbonyl carbon of this compound. libretexts.orglibretexts.orgmasterorganicchemistry.com This is the "addition" step, which breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate. science-revision.co.ukchemistrysteps.com

Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the alkoxide ion (⁻OCH₂CHO) is ejected as the leaving group. science-revision.co.ukmasterorganicchemistry.comjove.com This "elimination" step results in the formation of 2-methylpropanoic acid.

Isotope-labeling studies, using esters with an ¹⁸O isotope in the alkoxy group, have confirmed that the reaction proceeds by cleavage of the acyl-oxygen bond, as the ¹⁸O is found exclusively in the alcohol product, not the carboxylate. chemistrysteps.comjove.com

The key to the irreversibility of saponification lies in the final, rapid acid-base reaction that occurs after the substitution. chemistrysteps.commasterorganicchemistry.com The 2-methylpropanoic acid formed is acidic, and the alkoxide leaving group is a strong base. An immediate and essentially irreversible proton transfer occurs, deprotonating the carboxylic acid to form a resonance-stabilized 2-methylpropanoate ion and the alcohol, glycolaldehyde. chemistrysteps.commasterorganicchemistry.comvaia.com

Because the resulting carboxylate anion is negatively charged and resonance-stabilized, it is very unreactive towards further nucleophilic attack by the alcohol. chemistrysteps.comjove.com This final deprotonation step effectively removes the carboxylic acid from the equilibrium, pulling the entire reaction to completion. vaia.com Therefore, under basic conditions, the reverse reaction (esterification from a carboxylate and an alcohol) is highly unfavorable. masterorganicchemistry.com An acid workup is required at the end of the reaction to protonate the carboxylate salt and isolate the neutral carboxylic acid. masterorganicchemistry.comjove.com

Enzymatic Hydrolysis by Esterases

Esterases (EC 3.1.1.1) are a class of hydrolase enzymes that catalyze the cleavage of ester bonds to produce a carboxylic acid and an alcohol. wikipedia.orgmedchemexpress.com The hydrolysis of this compound by an esterase would yield 2-methylpropanoic acid and glycolaldehyde (2-hydroxyethanal). These enzymes are noted for their stability, broad substrate selectivity, and high stereoselectivity, making them valuable biocatalysts. jmb.or.krmdpi.com

The predominant mechanism for ester hydrolysis by many esterases, particularly serine hydrolases like pig liver esterase (PLE), involves a catalytic triad (B1167595) of amino acids—typically serine (Ser), histidine (His), and aspartic acid (Asp)—located within the enzyme's active site. wikipedia.orgoup.comwikipedia.org This active site is often situated in a structural motif known as the α/β-hydrolase fold. oup.com

The catalytic process can be summarized in a two-step, ping-pong mechanism: oup.comwikipedia.org

Acylation: The serine's hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon of the ester substrate. oup.comwikipedia.org This action is facilitated by the histidine residue, which accepts a proton from the serine, increasing its nucleophilicity. wikipedia.orglibretexts.org The nearby aspartate residue forms a hydrogen bond with the histidine, further polarizing it and enhancing its ability to activate the serine. wikipedia.orglibretexts.org This attack forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole"—a region of the active site that accommodates the negative charge on the carbonyl oxygen. oup.com The intermediate then collapses, breaking the ester bond, releasing the alcohol portion of the substrate (glycolaldehyde), and forming a covalent acyl-enzyme intermediate. oup.com

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which abstracts a proton to form a reactive hydroxide ion. oup.comlibretexts.org This hydroxide ion then nucleophilically attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. oup.com This intermediate subsequently collapses, cleaving the covalent bond between the acyl group and the serine residue. This releases the carboxylic acid product (2-methylpropanoic acid) and regenerates the free enzyme, readying it for another catalytic cycle. oup.comlibretexts.org

The entire catalytic triad is crucial for this mechanism, with each amino acid performing a specific and essential role in the hydrolysis reaction. wikipedia.orgacs.org

The term "α-formyl ester" can refer to molecules like this compound, which contain both an ester and a formyl (aldehyde) group. The ability of an esterase to hydrolyze such a substrate depends on its substrate specificity, which is dictated by the size, shape, and chemical environment of its active site. usm.edunih.gov

Esterases exhibit a wide range of specificities. Some preferentially hydrolyze esters with short-chain fatty acids, while others are more active on longer-chain substrates. jmb.or.krnih.gov This selectivity is often determined by the steric and electronic properties of the substrate and how well it fits into the enzyme's binding pocket. nih.govresearchgate.net For instance, the presence of bulky aromatic residues in the active site can restrict access for larger substrates, thereby favoring the hydrolysis of smaller esters. nih.gov

Regioselectivity is the enzyme's ability to hydrolyze one ester group in a molecule containing multiple ester groups. jmb.or.kr Pig Liver Esterase (PLE), a widely used biocatalyst, has demonstrated high regioselectivity in the hydrolysis of diesters. wikipedia.orgresearchgate.net Studies on amino acid diesters, such as aspartates and glutamates, show that PLE can selectively hydrolyze the α-ester group while leaving a β- or γ-ester group intact. researchgate.net Furthermore, research on norbornane-type diesters revealed that the presence of a nearby carbonyl-containing function, such as a formyl group, can influence the enantioselective hydrolysis of an ester. researchgate.net This indicates that the aldehyde functionality in this compound could play a role in its recognition and binding by an esterase active site.

Table 1: Research Findings on Esterase Specificity and Regioselectivity

Enzyme/System Substrate Type Key Finding Citation(s)
Pig Liver Esterase (PLE) Norbornane-type diesters with formyl groups A vicinal formyl group influences the enantioselectivity of hydrolysis. researchgate.net
Pig Liver Esterase (PLE) Symmetrical dicarboxylic acid diesters Enzyme stereoselectivity is determined by the substitution pattern at α- and β-carbon atoms. researchgate.net
Rhizomucor miehei Esterases p-Nitrophenyl (pNP) esters of varying chain lengths Aromatic residues in the substrate-binding pocket can restrict access, favoring hydrolysis of shorter-chain esters. nih.gov
Metagenomic Esterases p-Nitrophenyl (pNP) esters Enzymes show distinct preferences for short-chain (C2-C6) versus longer-chain (C8-C12) esters. mdpi.com
Saccharomyces cerevisiae Esterases General esters More specific to short-chain fatty acids compared to lipases. jmb.or.kr

Reactivity of the Aldehyde Functionality in this compound

The aldehyde group (-CHO) is a highly reactive functional group characterized by its electrophilic carbonyl carbon and the presence of an adjacent hydrogen atom. Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. quora.comlibretexts.orgncert.nic.in

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an excellent target for nucleophiles. ncert.nic.in The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final addition product. ncert.nic.in

A variety of nucleophiles can add to the aldehyde group of this compound:

Addition of Hydrogen Cyanide (HCN): In a reaction catalyzed by a base, the cyanide ion (CN⁻) acts as a strong nucleophile, attacking the carbonyl carbon to form a cyanohydrin. ncert.nic.in

Addition of Grignard Reagents (R-MgX): These organometallic reagents add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon acidic workup. ncert.nic.in

Addition of Alcohols (R'OH): In the presence of an acid catalyst, alcohols add to the aldehyde to form a hemiacetal. ncert.nic.in Further reaction with a second molecule of alcohol yields a stable acetal. ncert.nic.in

Addition of Hydride Reagents: Hydride ions (H⁻) from reducing agents like sodium borohydride (B1222165) (NaBH₄) add to the carbonyl carbon, leading to the formation of a primary alcohol after protonation. libretexts.org

Table 2: Common Nucleophilic Addition Reactions of the Aldehyde Group

Reagent Nucleophile Product Type
Hydrogen Cyanide (HCN) / KCN Cyanide (CN⁻) Cyanohydrin
Grignard Reagent (R-MgX) Carbanion (R⁻) Secondary Alcohol (after workup)
Alcohol (R'OH) / H⁺ Alcohol (R'OH) Hemiacetal / Acetal
Ammonia (B1221849) Derivatives (H₂N-Z) Amine (H₂N-Z) Imine (after elimination of water)
Sodium Bisulfite (NaHSO₃) Bisulfite (HSO₃⁻) Bisulfite addition compound

Aldehydes are readily oxidized to carboxylic acids. quora.com This transformation involves the addition of an oxygen atom to the C-H bond of the formyl group. The oxidation of this compound would result in the formation of 2-(2-methylpropanoyloxy)acetic acid. Several common oxidizing agents can achieve this conversion.

Table 3: Common Reagents for the Oxidation of Aldehydes

Reagent Description
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ A strong oxidizing agent that converts aldehydes to carboxylic acids under acidic conditions.
Tollens' Reagent ([Ag(NH₃)₂]⁺) A mild oxidizing agent. Oxidation of the aldehyde is accompanied by the reduction of Ag⁺ to metallic silver, forming a characteristic "silver mirror."
Silver(I) Oxide (Ag₂O) A reagent used in the Tollens test that effectively oxidizes aldehydes to carboxylic acids.
Potassium Permanganate (KMnO₄) A strong oxidizing agent that can be used under acidic, basic, or neutral conditions.

The aldehyde group can be reduced to a primary alcohol. diva-portal.org For this compound, this would yield 2-hydroxyethyl 2-methylpropanoate. This reduction is typically accomplished using metal hydride reagents. The choice of reagent is critical, as stronger reducing agents can also reduce the ester functionality.

Selective Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones. libretexts.org It would reduce the aldehyde group in this compound to a primary alcohol without affecting the ester group.

Non-selective Reduction: Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent. chemistrysteps.com It would reduce both the aldehyde and the ester group. The reduction of this compound with LiAlH₄ would yield two separate alcohol products: ethylene (B1197577) glycol and 2-methyl-1-propanol. Diisobutylaluminium hydride (DIBAL-H) is another powerful reducing agent that can reduce esters to aldehydes at low temperatures, but it would also reduce the existing aldehyde to an alcohol. chemistrysteps.comacs.org

Table 4: Common Reagents for the Reduction of Aldehydes

Reagent Product(s) from this compound Selectivity
Sodium Borohydride (NaBH₄) 2-Hydroxyethyl 2-methylpropanoate Reduces aldehyde, does not reduce ester.
Lithium Aluminum Hydride (LiAlH₄) Ethylene glycol and 2-Methyl-1-propanol Reduces both aldehyde and ester.
Catalytic Hydrogenation (H₂ / Ni, Pt, Pd) 2-Hydroxyethyl 2-methylpropanoate Can reduce aldehyde; may also reduce ester under harsher conditions.

Transesterification Processes Involving this compound

Transesterification is a crucial class of reactions for esters, involving the exchange of the alcohol moiety. This process can be catalyzed by acids or bases, or in some cases, proceed without a catalyst under specific conditions. masterorganicchemistry.com The general reaction for the transesterification of this compound is as follows:

CH3C(CH3)C(O)OCH2C(O)H + R'OH ⇌ CH3C(CH3)C(O)OR' + HOCH2C(O)H

Catalytic and Non-Catalytic Transesterification Kinetics

Catalytic Transesterification:

Acid and base catalysts are commonly employed to accelerate transesterification reactions. masterorganicchemistry.com Heterogeneous catalysts are also gaining attention due to their ease of separation and reusability. rsc.org For instance, cerium oxide (CeO₂) has been shown to be an effective and reusable catalyst for the transesterification of various esters with alcohols under solvent-free conditions. rsc.org The reaction mechanism is proposed to involve the abstraction of a proton from the alcohol by a Lewis basic site on the CeO₂ surface, forming a reactive alkoxide species as the rate-limiting step. rsc.org

Kinetic studies on the transesterification of waste cooking oil, a mixture of various fatty acid esters, have shown that the process can often be modeled using pseudo-first-order kinetics, especially when a large excess of alcohol is used. mdpi.comsemanticscholar.org The activation energy for these processes typically falls within a range that is dependent on the specific catalyst and feedstock used. semanticscholar.org For example, the activation energy for the transesterification of soybean oil has been reported to be between 33.6 and 84 kJ/mol. semanticscholar.org

The following table presents kinetic data for the transesterification of analogous esters, which can serve as a reference for estimating the kinetic parameters of this compound.

EsterCatalystTemperature (°C)Activation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
Waste Cooking OilKOH60-- researchgate.net
Waste Cooking OilH.ZA40-6035.9Varies with temp. mdpi.com
Waste Cooking OilDH.ZA40-6032.714Varies with temp. mdpi.com
Safflower OilK₂O/NaX--- researchgate.net
Rapeseed OilKOH100-180-Increases with temp. tdx.cat

Non-Catalytic Transesterification:

Non-catalytic transesterification can be achieved under supercritical conditions of the alcohol, which offers advantages such as faster reaction rates and tolerance to impurities in the feedstock. mdpi.com However, this method requires high temperatures and pressures, leading to higher energy costs. mdpi.com Kinetic studies of non-catalytic transesterification of vegetable oils with supercritical methanol (B129727) have shown that the reaction follows pseudo-first-order kinetics. beilstein-journals.org The activation energies for these non-catalytic processes are generally higher than for catalytic reactions. acs.org

Detailed Mechanistic Exploration of Alcoholysis

The alcoholysis of this compound, a form of transesterification, can proceed through either an acid-catalyzed or a base-catalyzed mechanism. masterorganicchemistry.com

Acid-Catalyzed Alcoholysis:

The proposed acid-catalyzed alcoholysis mechanism for this compound is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol (R'OH) on the carbonyl carbon.

Deprotonation of the attacking alcohol.

Protonation of the leaving alcohol group (glycolaldehyde).

Elimination of the leaving group.

Deprotonation to form the final ester product.

Base-Catalyzed Alcoholysis:

In the base-catalyzed mechanism, a strong base, typically an alkoxide, deprotonates the reactant alcohol to form a more potent nucleophile. masterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. youtube.com The intermediate then collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.com This mechanism is generally faster than the acid-catalyzed route but is sensitive to the presence of free fatty acids, which can consume the catalyst through saponification. ocl-journal.org

The proposed base-catalyzed alcoholysis mechanism for this compound is:

Formation of the alkoxide nucleophile (R'O⁻).

Nucleophilic attack of the alkoxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the leaving alkoxide (⁻OCH₂C(O)H).

Formation of the final ester product.

Environmental Stability and Degradation Pathways

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including atmospheric reactions with radicals and decomposition induced by light or heat.

Atmospheric Degradation Mechanisms of α-Formyl Esters Initiated by Radicals

In the troposphere, the primary degradation pathway for many volatile organic compounds (VOCs), including esters, is initiated by reaction with hydroxyl (•OH) radicals. rsc.orgconicet.gov.ar The rate of this reaction is a key determinant of the atmospheric lifetime of the compound.

While direct kinetic data for the reaction of •OH radicals with this compound is not available, studies on analogous esters provide valuable insights. The rate constants for the gas-phase reactions of •OH radicals with a series of saturated esters have been measured, and it has been observed that the reactivity generally increases with the size of the alkyl groups. nih.gov Structure-Activity Relationship (SAR) models, such as the one developed by Kwok and Atkinson, can be used to estimate the rate coefficients for these reactions. rsc.orgutoronto.ca For amyl acetate (B1210297), the estimated rate coefficient for H-abstraction by •OH is 6.02 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org

The degradation of esters is initiated by the abstraction of a hydrogen atom from the C-H bonds of the alkyl or acyl groups, with a preference for weaker C-H bonds. rsc.org For this compound, H-abstraction can occur from the methyl groups of the propanoate moiety or the methylene (B1212753) group of the oxoethyl moiety. The resulting alkyl radical then reacts with molecular oxygen to form a peroxy radical (RO₂•).

A crucial analogous reaction is the OH-initiated degradation of methyl methacrylate (B99206) (CH₂=C(CH₃)C(O)OCH₃), which leads to the formation of methyl pyruvate (B1213749) (CH₃C(O)C(O)OCH₃) with a high yield (92 ± 16%). conicet.gov.ar This suggests that the degradation of α-formyl esters like this compound could proceed via pathways that maintain the core α-ketoester structure. In the degradation of amyl acetate initiated by Cl atoms, 2-oxoethyl acetate has been identified as a product, further supporting the formation of keto-containing fragments. acs.org

The following table summarizes the rate constants for the reaction of •OH radicals with some analogous esters.

EsterRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Amyl Acetate(6.00 ± 0.96) x 10⁻¹²298 rsc.org
Ethyl Propanoate(2.54 ± 0.28) x 10⁻¹²296 nih.gov
Methyl 2-methylpropanoate(1.61 ± 0.16) x 10⁻¹²296 nih.gov
Ethyl n-butanoate(5.10 ± 0.54) x 10⁻¹²296 nih.gov

Photochemical and Thermal Decomposition Studies of this compound

Photochemical Decomposition:

α-Keto esters are known to be photochemically active. nih.gov Upon absorption of UV radiation, they can undergo various reactions, including intramolecular hydrogen abstraction and decarboxylation. nih.gov The photolysis of pyruvic acid, an α-keto acid, has been studied extensively and is known to decompose into various smaller molecules. nih.gov The photochemical decomposition of drugs containing ester functionalities can lead to the formation of various degradation products, some of which may be reactive free radicals. nih.gov

For non-enolizable α-keto esters, photoirradiation can lead to both intramolecular and intermolecular hydrogen abstraction, resulting in reduction products and adducts with the solvent. mdpi.com The specific products formed during the photochemical decomposition of this compound would depend on the irradiation wavelength and the reaction medium.

Thermal Decomposition:

The thermal decomposition of esters can proceed through several mechanisms, including a four-center elimination of an alcohol to form a ketene. researchgate.net At higher temperatures, radical fragmentation pathways become more prominent, leading to a complex mixture of products. researchgate.net For example, the thermal cracking of methyl butanoate begins at around 800 K, initially forming methylketene (B14734522) and methanol. researchgate.net

The thermal degradation of compounds containing ester linkages, such as poly(lactic acid), can involve intramolecular transesterification processes leading to cyclic oligomers, as well as cis-elimination reactions. mdpi.com The specific decomposition pathway for this compound would be influenced by its structure, particularly the presence of the α-keto group, which might offer alternative decomposition routes compared to simple esters. Studies on the thermal degradation of Amadori derivatives, which contain keto and ester functionalities, have shown that the solvent can significantly influence the degradation pathway and the resulting products. rsc.org

Despite a comprehensive search for spectroscopic data on "this compound," no direct experimental or predicted spectral information (¹H NMR, ¹³C NMR, 2D NMR, or IR) is publicly available for this specific compound. Searches for alternative names such as "formyl methyl isobutyrate" and "acetaldehyde isobutyrate" also did not yield the required data.

The initial search results provided spectroscopic information for structurally related but distinct compounds, including ethyl 2-methylpropanoate, methyl isobutyrate, and 2-methylpropanoic acid. While this information offers general insights into the expected spectral regions for the ester and methylpropanoate functionalities, it is insufficient for the detailed and specific analysis required by the article's outline.

Specifically, the following critical information for "this compound" could not be located:

¹H NMR Data: Chemical shifts, coupling constants, and integration for the unique aldehyde and ester proton environments.

¹³C NMR Data: Chemical shifts for the distinct carbonyl carbons of the aldehyde and ester groups, as well as the alkyl carbons.

2D NMR Data: Information from COSY, HSQC, or HMBC experiments to confirm connectivity.

IR Spectroscopy Data: Precise vibrational frequencies for the carbonyl (C=O) stretches of both the ester and aldehyde functional groups, and for the C-O and C-H vibrational modes.

Without this fundamental spectroscopic data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline for the advanced spectroscopic characterization and structural elucidation of "this compound." The creation of the requested data tables with specific research findings is therefore unachievable.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxoethyl 2 Methylpropanoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The molecular formula of 2-Oxoethyl 2-methylpropanoate (B1197409) is C₆H₁₀O₃. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The precise theoretical monoisotopic mass can be calculated and compared to the experimental value to confirm the elemental formula with a high degree of confidence.

For instance, when analyzed via HRMS using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule ([M+H]⁺) or an adduct with a cation, such as sodium ([M+Na]⁺). The precise masses of these ions are fundamental for confirming the compound's identity.

Table 1: Theoretical HRMS Data for 2-Oxoethyl 2-methylpropanoate (C₆H₁₀O₃)

Ion Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M]⁺ [C₆H₁₀O₃]⁺ 130.06299
[M+H]⁺ [C₆H₁₁O₃]⁺ 131.07029
[M+Na]⁺ [C₆H₁₀NaO₃]⁺ 153.05224

Mechanistic Interpretation of Fragment Ion Formation and Pathways

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks apart in predictable ways based on its structure. The resulting fragment ions are characteristic of the molecule's functional groups.

The structure of this compound contains an isobutyrate ester and an aldehyde functional group, which dictates its fragmentation pathways. Key fragmentation processes for esters include alpha-cleavage at the carbonyl group and cleavage of the C-O bond. Aldehydes also characteristically undergo alpha-cleavage.

Prominent Fragmentation Pathways:

Loss of the formylmethyl (B1220840) radical (•CH₂CHO): Cleavage of the ester C-O bond results in the formation of the stable isobutyryl cation.

[C₆H₁₀O₃]⁺• → [ (CH₃)₂CHCO ]⁺ + •OCH₂CHO

m/z 71

Loss of the isopropyl radical (•CH(CH₃)₂): Alpha-cleavage adjacent to the ester carbonyl group.

[C₆H₁₀O₃]⁺• → [ O=C-O-CH₂CHO ]⁺ + •CH(CH₃)₂

m/z 89

Formation of the formylmethyl cation ([CHOCH₂]⁺): Cleavage of the ester C-O bond with charge retention on the oxoethyl group.

[C₆H₁₀O₃]⁺• → [ OCH₂CHO ]⁺ + (CH₃)₂CHCO•

m/z 45

Loss of Carbon Monoxide (CO) from the aldehyde: A characteristic fragmentation of aldehydes.

[C₆H₁₀O₃]⁺• → [C₅H₁₀O₂]⁺• + CO

m/z 102

The relative abundance of these fragments helps in piecing together the molecular structure. The most stable carbocations, such as the m/z 71 fragment (an acylium ion), often represent the base peak in the spectrum.

Table 2: Predicted Major Fragment Ions of this compound in MS

m/z Proposed Fragment Ion Structure Fragmentation Pathway
130 [(CH₃)₂CHCOOCH₂CHO]⁺• Molecular Ion
89 [O=C-O-CH₂CHO]⁺ Loss of •CH(CH₃)₂
71 [(CH₃)₂CHCO]⁺ Loss of •OCH₂CHO (isobutyryl cation)
45 [OCH₂CHO]⁺ Cleavage of ester C-O bond
43 [(CH₃)₂CH]⁺ Isopropyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light excites electrons from a lower energy molecular orbital to a higher energy one.

This compound possesses two isolated carbonyl (C=O) groups: one in the ester function and one in the aldehyde function. These groups are chromophores that absorb UV radiation. The key electronic transition for isolated carbonyl groups is the n → π* (n-to-pi-star) transition. masterorganicchemistry.com This involves the excitation of a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital.

n → π Transition:* These transitions are typically weak (low molar absorptivity, ε) and occur in the region of 270-300 nm for simple aldehydes and ketones. masterorganicchemistry.com Since the two carbonyl groups in this compound are not conjugated, their absorptions are expected to be similar to those of isolated chromophores.

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It is a higher-energy transition and thus occurs at a shorter wavelength, typically below 200 nm for isolated carbonyls.

The UV-Vis spectrum of this compound dissolved in a transparent solvent like cyclohexane (B81311) or ethanol (B145695) would be expected to show a weak absorption band in the 270-300 nm range, characteristic of the n → π* transition of the aldehyde and ester carbonyl groups.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength (λₘₐₓ) Chromophore Responsible
n → π* ~ 270 - 300 nm C=O (Aldehyde and Ester)
π → π* < 200 nm C=O (Aldehyde and Ester)

Application of Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jcsp.org.pkjmchemsci.com this compound, with a molecular weight of 130.14 g/mol , is expected to be sufficiently volatile for GC analysis.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The retention time (the time it takes for the compound to travel through the column) provides a measure of its volatility and can be used for identification when compared to a standard.

After separation, the compound elutes from the column and enters the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for the compound, confirming its identity through its molecular ion and characteristic fragmentation pattern. jcsp.org.pk This dual information of retention time and mass spectrum makes GC-MS a highly specific and sensitive method for assessing the purity of a this compound sample and for identifying it within a complex mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is another robust hyphenated technique that separates compounds in a liquid mobile phase before detection by mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS.

For the analysis of this compound, reversed-phase LC could be employed, where separation is based on the compound's polarity. The compound would be separated from other components in a mixture before being introduced into the mass spectrometer.

The use of soft ionization techniques like ESI or atmospheric pressure chemical ionization (APCI) in LC-MS typically generates protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺) with minimal fragmentation. This provides clear molecular weight information. Furthermore, tandem mass spectrometry (LC-MS/MS) can be performed, where the molecular ion is selected and fragmented to obtain structural information, similar to that seen in GC-MS. This makes LC-MS an invaluable tool for the unambiguous identification and quantification of this compound in complex matrices such as biological fluids or environmental samples.

Crystallographic Analysis of this compound Derivatives for Solid-State Structure

While direct crystallographic studies on derivatives of this compound are not currently available in the surveyed literature, the analysis of analogous structures provides a framework for understanding their potential solid-state conformations. The crystallographic investigation of FOMMP, a compound incorporating a 2-oxoethyl moiety, serves as an illustrative example of the experimental and analytical processes involved. mdpi.com

The solid-state structure of FOMMP was determined using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of atomic positions within a crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

A key finding from the crystallographic analysis of FOMMP was its non-planar conformation. The fluorophenyl ring was found to be inclined to the pyridazin ring by a dihedral angle of 87.0(2)°, while the methylbenzyl and pyridazin rings are twisted with a dihedral angle of 89.8(2)°. mdpi.com This deviation from planarity is a critical aspect of its three-dimensional structure.

Intermolecular forces play a significant role in the packing of molecules within a crystal. In the case of FOMMP, the molecular structure is stabilized by intermolecular C-H···O and C-H···F hydrogen bonds. Furthermore, molecules are linked by pairs of C-H···F hydrogen bonds, forming inversion dimers. These dimers are then connected by C-H···O hydrogen bonds, creating chains along the b-axis direction. mdpi.com

The bond lengths observed in the crystal structure of FOMMP are consistent with theoretical expectations. For instance, the C=O bond distances were found to be typical of double bonds. mdpi.com

The detailed structural parameters obtained from the crystallographic analysis of FOMMP are summarized in the following table. Should crystallographic data for this compound derivatives become available, a similar tabular presentation of data would be expected.

Interactive Data Table: Crystallographic Data and Structure Refinement for FOMMP mdpi.com

ParameterValue
Empirical formulaC27H23FN2O2
Formula weight426.48
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(3) Å, α = 90°b = 16.987(5) Å, β = 98.98(3)°c = 12.876(4) Å, γ = 90°
Volume2182.1(11) ų
Z4
Density (calculated)1.298 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)896
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 25.0°
Index ranges-12≤h≤12, -20≤k≤20, -15≤l≤15
Reflections collected15372
Independent reflections3845 [R(int) = 0.098]
Completeness to theta = 25.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3845 / 0 / 289
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.078, wR2 = 0.213
R indices (all data)R1 = 0.157, wR2 = 0.264
Largest diff. peak and hole0.32 and -0.34 e.Å⁻³

This comprehensive analysis of FOMMP highlights the level of detail that can be obtained from crystallographic studies and serves as a valuable reference for the potential structural features of this compound derivatives. Future research in this area would be necessary to provide direct experimental evidence for the solid-state structure of the title compound and its analogues.

Computational and Theoretical Investigations on 2 Oxoethyl 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various molecular properties from first principles. wavefun.comarxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. numberanalytics.com For 2-Oxoethyl 2-methylpropanoate (B1197409), this encompasses a range of techniques from the widely used Density Functional Theory (DFT) to other methods like ab initio and semi-empirical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. acs.orgjussieu.fr DFT methods calculate the total energy of a molecule based on its electron density, which simplifies the many-body problem of electron interactions. jussieu.frutwente.nl This approach is used to find stable molecular structures, map out potential energy surfaces, and derive numerous chemical properties. uni-goettingen.deresearchgate.net

The flexibility of 2-Oxoethyl 2-methylpropanoate, which arises from rotation around its single bonds, means it can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface. nih.govlibretexts.org

A systematic conformational search for this compound would involve rotating key dihedral angles. The primary dihedral angles to consider are:

τ1 (O1-C2-C3-O4): Rotation around the central C-C bond, which dictates the relative orientation of the isobutyryloxy and the aldehyde groups.

τ2 (C5-O1-C2-C3): Rotation around the ester C-O bond.

By performing geometry optimizations for various initial values of these dihedral angles, a potential energy surface can be mapped. faccts.dearxiv.org The calculations would identify the global minimum energy conformer (the most stable structure) and other local minima. faccts.de The energy differences between these conformers are critical for understanding the molecule's behavior at different temperatures.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

This table illustrates the type of data that would be generated from a DFT-based conformational analysis. The energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (τ1)Dihedral Angle (τ2)Relative Energy (kcal/mol)Population at 298 K (%)
A ~180° (anti)~180°0.0075.3
B ~60° (gauche)~180°1.5010.1
C ~-60° (gauche)~180°1.5010.1
D ~180° (anti)~0°2.504.5

The electron density distribution, a fundamental property calculated by DFT, describes the probability of finding an electron at any given point in the space around the molecule. utwente.nlunibe.ch This distribution determines the molecule's size and shape. More revealingly, the electron density can be used to generate an electrostatic potential (ESP) map. numberanalytics.com

An ESP map visualizes the electrostatic potential on the surface of the molecule, typically represented by a specific electron density value. ucsb.edublogspot.com It uses a color scale to indicate regions of differing charge character:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be centered on the oxygen atoms of the carbonyl and ester groups. numberanalytics.com

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would be located around the hydrogen atoms and, to a lesser extent, the carbonyl carbons. numberanalytics.com

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP map would clearly highlight the nucleophilic character of the oxygen atoms and the electrophilic character of the carbonyl carbons, providing a visual guide to its intermolecular interactions and reactivity. sparkle.pro.br

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.comfiveable.mewikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the source of electrons in a reaction (nucleophile). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary destination for incoming electrons in a reaction (electrophile). The LUMO is likely to be localized on the π* anti-bonding orbitals of the two carbonyl groups (C=O). tesisenred.net

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are key indicators of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations provide precise values for these orbital energies.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

This table shows representative data that would be obtained from a DFT calculation.

Molecular OrbitalEnergy (eV)Description
LUMO -1.5Primarily located on the C=O π* orbitals; indicates electrophilic sites.
HOMO -8.0Primarily located on oxygen lone pairs; indicates nucleophilic sites.
HOMO-LUMO Gap 6.5A larger gap suggests high kinetic stability.

Ab Initio and Semi-Empirical Methods for Complementary Insights

While DFT is a workhorse, other computational methods provide complementary information.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. wavefun.comacs.org While often more computationally demanding than DFT, they can be systematically improved to achieve very high accuracy, serving as a benchmark for other methods. acs.org

Semi-Empirical Methods: Techniques like AM1 and PM3 are based on the Hartree-Fock formalism but use a simplified mathematical form and include parameters derived from experimental data to accelerate calculations. uni-muenchen.deiastate.eduopenmopac.net Their main advantage is speed, allowing for the rapid screening of very large molecules or complex conformational landscapes, although with a lower level of accuracy compared to DFT or ab initio methods. openmopac.net

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the dynamic processes of chemical reactions. mtu.edu For this compound, this could involve studying its hydrolysis, oxidation, or reactions with nucleophiles.

By mapping the potential energy surface connecting reactants to products, computational methods can locate and characterize transition state (TS) structures. faccts.de A transition state is the highest energy point along a reaction pathway and is critical for determining the reaction's activation energy. The calculated activation energy can then be used within transition state theory to estimate reaction rate constants. acs.org

For example, studying the nucleophilic addition to the aldehyde group would involve:

Modeling the approach of a nucleophile to the electrophilic carbonyl carbon.

Performing a transition state search to locate the geometry and energy of the TS.

Calculating the intrinsic reaction coordinate (IRC) to confirm that the located TS correctly connects the reactants (this compound + nucleophile) and the addition product.

These calculations provide a step-by-step atomistic view of the reaction mechanism, revealing bond-breaking and bond-forming processes that are often impossible to observe directly through experiment. mtu.edu

Transition State Identification and Calculation of Activation Energy Barriers

A key aspect of studying any chemical reaction, such as the hydrolysis or oxidation of this compound, is the identification of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are crucial for understanding reaction mechanisms. opentextbooks.org.hk

Computational methods, particularly those based on Density Functional Theory (DFT), are used to locate transition state geometries. diva-portal.org Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3) or the Berny optimization algorithm can be employed to find the saddle point on the potential energy surface that corresponds to the TS. researchgate.net Once the transition state is located, its energy is calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡). opentextbooks.org.hk This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. libretexts.org For multistep reactions, each step will have its own transition state and activation energy, with the step having the highest energy barrier being the rate-determining step. opentextbooks.org.hk

For ester hydrolysis, computational studies often reveal a tetrahedral intermediate. researchgate.net The activation energy for the formation and subsequent breakdown of this intermediate can be calculated, providing a complete energy profile of the reaction. For example, in the base-catalyzed hydrolysis of esters, the first step, the formation of the tetrahedral intermediate, is often the rate-determining step in aqueous solutions. researchgate.net

Table 1: Illustrative Activation Energies for a Hypothetical Ester Reaction

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Formation of Tetrahedral IntermediateDFT (B3LYP/6-31G(d))15.2
Decomposition of IntermediateDFT (B3LYP/6-31G(d))12.8

This table provides hypothetical data to illustrate the typical outputs of activation energy calculations. Actual values for this compound would require specific computation.

Influence of Solvent Effects on Reaction Pathways Using Continuum and Explicit Solvation Models

Solvent effects can dramatically influence reaction rates and mechanisms. nih.govnumberanalytics.com Computational models account for these effects in two primary ways: implicit (continuum) and explicit solvation models. wikipedia.org

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. flashcards.worldacs.org This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states. numberanalytics.comacs.org For instance, polar solvents are known to stabilize charged intermediates in reactions like ester hydrolysis, thereby increasing the reaction rate. sparkl.menumberanalytics.com

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation. wikipedia.org This method is more computationally intensive but allows for the modeling of specific, direct interactions like hydrogen bonding between the solute and solvent molecules. flashcards.world For reactions where specific solvent interactions are crucial, such as water-assisted proton transfer, explicit models are necessary. researchgate.net Hybrid models that combine a few explicit solvent molecules with a continuum model for the bulk solvent are often used to balance accuracy and computational cost. diva-portal.orgresearchgate.net

Studies on ester hydrolysis have shown that including explicit water molecules can significantly affect the calculated energy barriers, particularly by stabilizing transition states through hydrogen bonding. researchgate.net The choice of solvent model can therefore be critical for obtaining results that are consistent with experimental observations. diva-portal.org

Kinetic Modeling and Determination of Rate Coefficients and Branching Ratios

Once the potential energy surface of a reaction is mapped out, including reactants, intermediates, transition states, and products, kinetic modeling can be performed to determine theoretical rate coefficients (k) and branching ratios.

Rate coefficients are often calculated using Transition State Theory (TST) or more advanced methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, especially for complex, multi-channel reactions. researchgate.netresearchgate.net TST relates the rate constant to the Gibbs free energy of activation (ΔG‡). These calculations are temperature-dependent and can predict how reaction rates change with temperature. scielo.org.mx For reactions of atmospheric importance, such as the oxidation of volatile organic compounds by OH radicals, calculated rate coefficients can be compared with experimental data to validate the proposed mechanism. scielo.org.mx

Branching ratios are crucial for reactions with multiple competing pathways that lead to different products. researchgate.net The branching ratio for a specific pathway is the fraction of the reaction that proceeds through that route. It is calculated by dividing the rate constant for an individual pathway by the sum of the rate constants for all competing pathways. researchgate.netcopernicus.org For a molecule like this compound, which has multiple reactive sites (aldehyde and ester groups), calculating branching ratios for its reactions (e.g., with atmospheric radicals) is essential for predicting the product distribution. scielo.org.mx Computational methods like RRKM/master equation (ME) calculations are employed to compute temperature- and pressure-dependent rate coefficients and branching fractions. rsc.org

Table 2: Example of Calculated Branching Ratios for a Hypothetical Reaction of an Aldehyde-Ester

Reaction PathwayRate Coefficient (k) at 298 K (cm³/molecule·s)Branching Ratio (%)
H-abstraction from aldehyde group1.5 x 10⁻¹¹85.7
H-abstraction from α-carbon of ester2.0 x 10⁻¹²11.4
H-abstraction from methyl group0.5 x 10⁻¹²2.9

This table is illustrative. The values are hypothetical and serve to show how branching ratios are determined from calculated rate coefficients.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and vibrational assignment of molecules.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. academie-sciences.fr DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com The standard procedure involves a geometry optimization of the molecule, often including an implicit solvent model, followed by a calculation of the NMR isotropic magnetic shielding constants using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.govnih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional, basis set, and solvation model. nih.gov Studies have shown that including implicit solvation during both the geometry optimization and the shielding constant calculation significantly improves the accuracy of the predictions. nih.gov For esters and other organic molecules, predicted shifts are often within 1.5 ppm for ¹³C and 0.12 ppm for ¹H of experimental values. nih.gov Comparing the computed spectrum with the experimental one can confirm peak assignments and validate the proposed structure. mdpi.com

Table 3: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for an Ester Carbonyl

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (Method: GIAO/B3LYP/6-311+G(d,p))Deviation (ppm)
Ester C=O172.5171.8-0.7
Aldehyde C=O198.3197.5-0.8

This is a hypothetical comparison to illustrate the typical accuracy of NMR prediction.

Theoretical Infrared and Raman Spectra Calculation for Vibrational Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. scholarsresearchlibrary.com Quantum chemical calculations, typically using DFT, can compute the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.govnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com The calculated spectra can then be compared to experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed vibrational bands. scholarsresearchlibrary.comnih.gov For esters, characteristic peaks such as the C=O stretching vibration (typically 1700–1800 cm⁻¹) can be accurately identified and assigned. preprints.org These calculations are also sensitive to conformational changes, making them useful for studying different molecular conformers. mdpi.com

Table 4: Illustrative Vibrational Assignment for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)17451748Ester carbonyl stretch
ν(C=O)17201725Aldehyde carbonyl stretch
ν(C-O)12301235Ester C-O stretch
δ(C-H)29802985Methyl C-H stretch

This table provides a hypothetical assignment of key vibrational modes.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions in a more realistic, dynamic environment. wikipedia.orgmdpi.com

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in solution. rsc.org By analyzing the simulation trajectories, one can determine the relative populations of different conformers and the energy barriers to rotation around single bonds. rsc.orgosti.gov

MD simulations are also powerful for studying intermolecular interactions, such as those between the ester and solvent molecules or between multiple solute molecules. nih.govaip.org These simulations can provide detailed information on hydrogen bonding, van der Waals forces, and how these interactions influence the molecule's behavior and properties. mdpi.commdpi.com For instance, simulations can show how this compound interacts with water molecules, forming hydrogen bonds at its carbonyl oxygens, which influences its solubility and reactivity. nih.govmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a particular chemical reaction. nih.gov These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties, which can be quantified using molecular descriptors. nih.govacs.org For this compound, while specific QSRR studies are not extensively documented in publicly available literature, the framework for such an investigation can be constructed based on established methodologies for similar esters, particularly in reactions like hydrolysis. acs.orgnih.govresearchgate.net

A typical QSRR study involves calculating a variety of molecular descriptors for a set of structurally related compounds and then using statistical methods, such as multiple linear regression (MLR), to develop a model that predicts their reactivity, often expressed as a reaction rate constant (k). nih.govresearchgate.net

Hypothetical QSRR Model for Hydrolysis of this compound and Related Esters

The hydrolysis of esters is a well-studied reaction and serves as a good model for demonstrating a potential QSRR study. The reactivity of an ester in hydrolysis is influenced by electronic effects (the electron-donating or -withdrawing nature of substituent groups) and steric effects (the physical bulk of substituents near the reaction center). nih.gov For this compound, the presence of the α-keto group introduces additional electronic considerations.

To build a QSRR model, a dataset of esters with varying structural features would be compiled, and their hydrolysis rates would be experimentally measured. Concurrently, a range of molecular descriptors would be calculated for each ester.

Key Molecular Descriptors for a QSRR Study:

A variety of descriptors can be calculated to capture the structural nuances influencing reactivity. These are broadly categorized as electronic, steric, and topological descriptors.

Electronic Descriptors: These quantify the electronic environment of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are quantum chemical descriptors that relate to the molecule's ability to donate or accept electrons. bmdrc.org A lower LUMO energy can indicate a higher susceptibility to nucleophilic attack at the carbonyl carbon.

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide the partial charge on each atom, offering insight into the electrophilicity of the carbonyl carbon. nih.gov A more positive charge on the carbonyl carbon generally correlates with a faster hydrolysis rate.

Steric Descriptors: These account for the spatial arrangement of atoms and the hindrance they may pose to a reaction.

Taft's Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent.

Molar Refractivity (MR): Related to the volume of a molecule and its polarizability.

Van der Waals Volume and Surface Area: These descriptors provide a measure of the molecule's size. bmdrc.org

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Connectivity Indices (e.g., Chi indices): These reflect the degree of branching in the molecule.

Interactive Data Table of Hypothetical Molecular Descriptors

The following table presents a hypothetical set of calculated molecular descriptors for this compound and a few related esters that could be used in a QSRR study of ester hydrolysis. The values are illustrative and represent the types of data that would be generated in such a study.

Compound NameIUPAC NameMolecular FormulaLUMO Energy (eV)Carbonyl Carbon Charge (e)Molar Refractivity (cm³/mol)
This compound This compoundC6H10O3-0.5+0.6532.5
Ethyl 2-methylpropanoateEthyl 2-methylpropanoateC6H12O2-0.2+0.6234.2
Methyl 2-oxobutanoateMethyl 2-oxobutanoateC5H8O3-0.6+0.6827.8
Ethyl acetate (B1210297)Ethyl acetateC4H8O2+0.1+0.5822.3

Research Findings from Analogous Systems

Studies on the hydrolysis of other carboxylic acid esters have successfully developed QSRR models with high predictive power. nih.gov For instance, research on a series of 40 esters demonstrated that descriptors derived from quantum chemical topology, focusing on the (O=C)–O fragment, could accurately predict base-promoted hydrolysis rate constants, achieving a high correlation coefficient (r² = 0.930). acs.orgresearchgate.net These studies consistently show that the electronic properties of the carbonyl group and the steric hindrance around it are the most significant factors determining the rate of hydrolysis. nih.govacs.org

For α-keto esters specifically, the electrophilicity of the ester carbonyl group is enhanced by the adjacent keto group, making them generally more reactive towards nucleophiles than their non-keto analogues. nih.govmdpi.com A QSRR model for this class of compounds would likely show a strong dependence on descriptors that quantify the electron-withdrawing effect of the α-keto group.

The development of a robust QSRR model for this compound would enable the prediction of its reactivity in various chemical environments without the need for extensive experimental testing. Such models are valuable tools in environmental fate assessment, chemical process optimization, and the design of new molecules with desired reactivity profiles. nih.govresearchgate.net

Advanced Research Applications and Future Directions for 2 Oxoethyl 2 Methylpropanoate Chemistry

2-Oxoethyl 2-methylpropanoate (B1197409) as a Versatile Synthetic Intermediate

The bifunctional nature of 2-Oxoethyl 2-methylpropanoate, possessing both an aldehyde and an ester group, makes it a highly versatile building block in organic synthesis. This allows for a wide range of chemical transformations, leading to the creation of complex and valuable molecules.

Precursor in the Synthesis of Complex Organic Molecules and Fine Chemicals

While specific industrial-scale applications in the synthesis of fine chemicals are not extensively documented in publicly available literature, the reactivity of this compound suggests its potential as a precursor for various complex organic molecules. Its aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, to build intricate carbon skeletons. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures, a key aspect in the synthesis of pharmaceuticals and other bioactive compounds.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. The structural motifs present in this compound make it a promising starting material for the synthesis of novel heterocycles. For instance, the 1,3-dicarbonyl-like nature of the molecule (considering the aldehyde and the ester) can be exploited in condensation reactions with dinucleophiles to form various heterocyclic rings.

A notable example of a related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized through a Michael addition reaction involving ethyl isobutyrate and N-phenylmaleimide. mdpi.com This synthesis of a succinimide (B58015) derivative, a key pharmacophore, highlights the potential of similar methylpropanoate-containing structures to serve as building blocks for biologically relevant heterocyclic systems. mdpi.com The synthesis of various nitrogen-containing heterocycles like pyridines, pyrimidines, and indoles often involves the condensation of dicarbonyl compounds or their equivalents with amines or other nitrogen sources. researchgate.netbu.edu.egbaranlab.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgmdpi.comorientjchem.orgnih.govbeilstein-journals.orgnih.govnih.govmdpi.comrsc.org Given its structure, this compound could potentially be utilized in similar synthetic strategies to access novel heterocyclic scaffolds.

Table 1: Potential Heterocyclic Systems from this compound

Heterocycle Class Potential Synthetic Strategy
Pyridines Hantzsch-like condensation with a β-enaminone and an ammonia (B1221849) source.
Pyrimidines Reaction with urea (B33335) or thiourea (B124793) in the presence of a condensing agent.
Pyrroles Paal-Knorr type synthesis with a primary amine.

This table is based on established synthetic methodologies for these heterocycles and the reactive functionalities present in this compound.

Role in the Development of Advanced Materials Precursors (focus on chemical synthesis, not material properties)

The development of advanced materials with tailored properties often relies on the design and synthesis of specific molecular precursors. The functional groups of this compound offer handles for its incorporation into larger molecular structures that can serve as monomers or cross-linking agents in polymerization reactions. google.comsigmaaldrich.comresearchgate.netmdpi.comnih.gov

For example, the aldehyde group can be converted to a vinyl group through a Wittig reaction, rendering the molecule polymerizable. Alternatively, the ester functionality could be used in transesterification reactions to create polyester (B1180765) materials. The bifunctionality of the molecule also allows for the synthesis of cross-linking agents, which are crucial for creating robust polymer networks with enhanced mechanical and thermal properties. google.comsigmaaldrich.comresearchgate.netmdpi.com While specific examples of this compound being used for these applications are not prominent in the literature, its chemical nature makes it a plausible candidate for the synthesis of novel precursors for advanced materials.

Contributions to Fundamental Organic Chemistry Research

Beyond its synthetic utility, this compound can serve as a valuable model system for studying fundamental concepts in organic chemistry, particularly the reactivity of carbonyl compounds.

Model System for Studying Ester and Aldehyde Reactivity and Interconversions

The presence of both an ester and an aldehyde in the same molecule provides a unique platform to study their relative reactivities and potential interconversions. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ester. This difference in reactivity can be quantified and studied under various reaction conditions.

Furthermore, the molecule can be used to investigate reactions that involve both functional groups, such as intramolecular cyclizations or rearrangements. The study of such reactions can provide valuable insights into reaction mechanisms and the factors that control selectivity. While specific mechanistic studies on this compound are not widely reported, the principles of oxidative esterification of aldehydes provide a basis for understanding the potential interconversion pathways. dntb.gov.uaorganic-chemistry.org

Insights into Enzyme-Catalyzed Carbonyl Transformations and Biomimetic Reactions

Enzymes, particularly hydrolases like lipases and esterases, are known to catalyze reactions involving esters and aldehydes with high selectivity. jmbfs.orgnih.govunits.itresearchgate.net this compound could serve as a substrate to probe the selectivity of these enzymes. For instance, studies could investigate whether an enzyme preferentially catalyzes the hydrolysis of the ester group or the reduction of the aldehyde group. Such studies can provide valuable information about the active site of the enzyme and the factors that govern substrate recognition and catalysis.

Biomimetic chemistry seeks to mimic the efficiency and selectivity of biological reactions using small-molecule catalysts. nih.govwpmucdn.com The structure of this compound makes it an interesting substrate for developing biomimetic systems that can selectively transform one carbonyl group in the presence of another. For example, a synthetic catalyst could be designed to selectively reduce the aldehyde to an alcohol while leaving the ester intact, mimicking the action of some oxidoreductase enzymes.

Development of Innovative Analytical Methodologies for Complex Esters

The structural complexity of carbonyl-functionalized esters such as this compound necessitates sophisticated analytical methods for their characterization and quantification. While standard techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are foundational, research is advancing toward more sensitive and specific methodologies.

Innovations in mass spectrometry (MS), for instance, are particularly relevant. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are being employed to identify complex oligoesters, providing detailed insights into their structure and molecular weight distribution. mdpi.com For compounds like this compound, high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) enables precise mass determination and separation from complex mixtures, which is crucial for reaction monitoring and purity assessment.

Spectroscopic methods are also evolving. Advanced NMR techniques, including 2D NMR (COSY, HSQC), are indispensable for the unambiguous structural elucidation of complex esters. These methods help in precisely mapping the connectivity of atoms within the molecule, which is essential for confirming the successful synthesis of target compounds like α-acyloxy ketones. rsc.org

The table below summarizes key analytical methodologies applicable to the characterization of complex esters.

Analytical TechniqueApplication for Complex EstersKey Research Findings
High-Resolution Mass Spectrometry (HRMS) Precise mass determination and molecular formula confirmation.Enables differentiation between isomers and identification of trace impurities in synthesis products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile ester compounds.Routinely used for purity analysis and reaction monitoring in the synthesis of compounds like Ethyl 2-oxopropanoate. nist.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS Characterization of larger, more complex oligoesters.Successfully used to identify linear and cyclic oligoesters with molecular weights around 1500 Da. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Complete structural elucidation and confirmation of functional groups.Essential for confirming the α-acyloxy ketone moiety and determining stereochemistry in chiral esters. rsc.org

Advancements in Green Chemistry and Sustainable Synthesis of Carbonyl-Functionalized Esters

The synthesis of esters, including carbonyl-functionalized variants like this compound, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to develop environmentally benign processes that minimize waste and avoid hazardous reagents. nih.gov

Biocatalysis: A major advancement is the use of enzymes, particularly lipases, as biocatalysts. acs.org Lipase-catalyzed synthesis offers high selectivity under mild reaction conditions. researchgate.net Research has demonstrated the successful synthesis of functional oligoesters in solvent-free systems, which significantly improves the environmental profile of the process. mdpi.com Immobilized lipases have shown excellent operational stability, allowing for their reuse across multiple reaction cycles, thereby enhancing process economics. nih.gov

Green Catalytic Systems: Beyond biocatalysis, other green methods are emerging. Metal-free photoredox catalysis, utilizing visible light as an energy source and molecular oxygen as the oxidant, provides a sustainable pathway to α-acyloxy ketones from simple olefins and carboxylic acids. organic-chemistry.org This approach avoids the use of heavy metals and harsh oxidants. Additionally, the use of environmentally friendly oxidants like oxone and hydrogen peroxide in catalytic systems offers an attractive alternative for constructing valuable carbonyl esters under mild conditions. rsc.orgorganic-chemistry.org

Sustainable Solvents and Conditions: The move away from volatile and toxic organic solvents is a key aspect of green synthesis. nih.gov Researchers are exploring reactions in greener solvents like water or in solvent-free conditions. nih.goveurekaselect.com Furthermore, the development of flow microreactor systems for ester synthesis represents a significant step towards more efficient, versatile, and sustainable chemical production. rsc.org

The following table compares different green synthesis strategies for esters.

Synthesis StrategyCatalyst/ReagentKey AdvantagesRelevant Findings
Biocatalysis Immobilized LipasesHigh selectivity, mild conditions, reusable catalyst, solvent-free options.Successful synthesis of oligoesters with over 95% monomer conversion in a solventless system. mdpi.com
Photoredox Catalysis Acridinium PhotocatalystMetal-free, uses visible light and O₂, mild conditions.Achieved chemoselective oxo-acyloxylation of aryl alkenes to form α-acyloxy ketones. organic-chemistry.org
Oxidative Esterification Oxone or V-catalyst/H₂O₂Environmentally friendly oxidants, broad substrate compatibility.Developed for a series of carboxylic acid esters in high yields under mild conditions. rsc.orgorganic-chemistry.org
Flow Chemistry Microreactor SystemsEnhanced efficiency, safety, and scalability; sustainable process.A straightforward method for the direct introduction of the tert-butoxycarbonyl group. rsc.org

Emerging Research Frontiers and Unaddressed Challenges in this compound Chemistry

The chemistry of this compound and related α-acyloxy ketones is an area with significant potential for new discoveries, though several challenges remain.

Emerging Frontiers: One of the most promising frontiers is the expansion of biocatalytic methods. The discovery and engineering of novel enzymes, such as protoglobin nitrene transferases, could enable highly enantioselective synthesis of functionalized esters, providing access to chiral building blocks for pharmaceuticals. nih.gov The application of multifunctional biocatalysts that can perform several reaction steps in a single pot is also a growing area, simplifying synthetic routes and reducing costs. acs.org

Another emerging area is the use of unconventional feedstocks. Research into converting biomass-derived platform molecules into valuable α-keto esters presents a sustainable alternative to petroleum-based synthesis routes. mdpi.com Electrosynthesis, which uses renewable electricity to drive chemical reactions, is also being explored for the sustainable production of esters from simple molecules like carbon monoxide and water. nus.edu.sg

Unaddressed Challenges: Despite these advancements, significant challenges persist. The synthesis of α-acyloxy ketones can be complex, and achieving high yields and selectivity while avoiding side reactions remains a primary obstacle. rsc.orgresearchgate.net Many conventional methods rely on strong oxidants or pre-functionalized substrates, which limits their scope and green credentials. researchgate.net

For biocatalytic processes, challenges include catalyst deactivation and the limited solubility of some substrates in green solvents. mdpi.commdpi.com In photocatalysis, preventing side reactions and improving the efficiency for less reactive substrates are ongoing areas of research. organic-chemistry.org A major overarching challenge is the development of catalytic systems that are not only efficient and selective but also economically viable for large-scale industrial production.

The table below outlines the key challenges and the corresponding research directions in the field.

Unaddressed ChallengeEmerging Research DirectionPotential Impact
Low Selectivity and Side Reactions Development of highly selective biocatalysts and chemoselective photocatalytic systems. organic-chemistry.orgnih.govHigher purity of products, reduced need for complex purification steps.
Reliance on Hazardous Reagents Use of green oxidants (O₂, H₂O₂), visible light energy, and electrosynthesis. organic-chemistry.orgorganic-chemistry.orgnus.edu.sgInherently safer and more environmentally friendly chemical processes.
Limited Substrate Scope Engineering enzymes with broader substrate specificity and developing more versatile catalysts. acs.orgnih.govAccess to a wider variety of complex and functionalized ester molecules.
Catalyst Stability and Reusability Immobilization of catalysts on solid supports; development of robust flow chemistry systems. nih.govrsc.orgImproved process economics and reduced catalyst waste.
Dependence on Fossil Fuels Synthesis from biomass-derived feedstocks and CO/CO₂. mdpi.comchemistryworld.comTransition to a more sustainable chemical industry based on renewable resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.